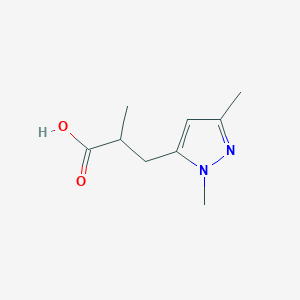
(1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate: is a chemical compound with a complex structure that includes a dioxoisoindole moiety and a fluorinated cyclopropane carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate typically involves the reaction of a suitable isoindole derivative with a fluorinated cyclopropane carboxylate precursor. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound may be studied for its biological activity, including its potential as a pharmaceutical agent. Researchers investigate its interactions with biological targets to understand its effects and therapeutic potential.
Medicine: In medicine, the compound could be explored for its potential use in drug development. Its unique chemical properties may make it a candidate for the treatment of certain diseases or conditions.
Industry: In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
N-isoindoline-1,3-dione derivatives:
Fluorinated cyclopropane derivatives:
Uniqueness: The uniqueness of (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate lies in its combination of a dioxoisoindole moiety with a fluorinated cyclopropane carboxylate group. This combination imparts distinct chemical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H10FNO4 |
|---|---|
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H10FNO4/c1-13(6-9(13)14)12(18)19-15-10(16)7-4-2-3-5-8(7)11(15)17/h2-5,9H,6H2,1H3 |
Clé InChI |
BCCWOCDSEYICER-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)



![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)


![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)
